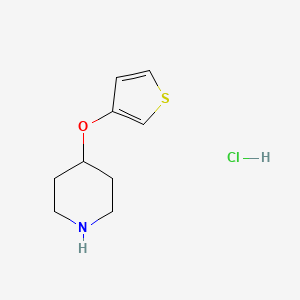

4-(Thiophen-3-yloxy)piperidine hydrochloride

Description

Properties

IUPAC Name |

4-thiophen-3-yloxypiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS.ClH/c1-4-10-5-2-8(1)11-9-3-6-12-7-9;/h3,6-8,10H,1-2,4-5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDNVCVGVZJOGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CSC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-3-yloxy)piperidine hydrochloride typically involves the reaction of piperidine with thiophen-3-ol under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-3-yloxy)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiophene ring or the piperidine ring.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperidine or thiophene rings.

Scientific Research Applications

4-(Thiophen-3-yloxy)piperidine hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

Industry: The compound can be used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Thiophen-3-yloxy)piperidine hydrochloride involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Similarities and Differences

The following table compares 4-(Thiophen-3-yloxy)piperidine hydrochloride with key analogs:

| Compound Name | Substituent | Molecular Formula | Molecular Weight | CAS Number | Key Features |

|---|---|---|---|---|---|

| 4-(Thiophen-3-yloxy)piperidine HCl | Thiophen-3-yloxy | C₉H₁₂NOClS | Not provided | Not available | Thiophene ether, piperidine core |

| 4-(3-Methoxyphenyl)piperidine HCl | 3-Methoxyphenyl | C₁₂H₁₈ClNO | 227.73 | 325808-20-6 | Methoxy group, simpler aromatic |

| 4-(((4-Fluorophenyl)thio)methyl)piperidine HCl | (4-Fluorophenyl)thio-methyl | C₁₂H₁₅ClFNS | Not provided | 1289384-72-0 | Thioether linkage, fluorophenyl |

| 4-(2-Fluoro-4-nitrophenoxy)piperidine HCl | 2-Fluoro-4-nitrophenoxy | C₁₁H₁₂FN₂O₃Cl | Not provided | SC-22066 (SynChem) | Nitro and fluoro substituents |

| Paroxetine HCl (Pharmacopeial reference) | Benzodioxolyl/fluorophenyl | C₁₉H₂₀FNO₃·HCl | 365.83 | 78246-49-8 | SSRI drug, complex substitution |

Key Observations :

Physicochemical Properties

While direct data on the target compound is unavailable, analogs suggest:

- Molecular Weight : Likely between 227–365 g/mol, based on similar compounds .

- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility. Thiophene’s sulfur may reduce solubility compared to methoxy or fluorophenyl groups .

- Stability: Thiophene’s aromaticity may enhance stability under physiological conditions compared to non-aromatic substituents.

Q & A

Synthesis and Optimization

Basic Research Inquiry : Q. What are the key steps for synthesizing 4-(Thiophen-3-yloxy)piperidine hydrochloride, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : React piperidine-4-ol with 3-bromothiophene in a nucleophilic substitution reaction using a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to form 4-(thiophen-3-yloxy)piperidine .

- Step 2 : Purify the intermediate via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Step 3 : Treat the free base with HCl in anhydrous ethanol to form the hydrochloride salt. Monitor pH to ensure complete protonation.

- Optimization : Adjust reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 piperidine-4-ol to 3-bromothiophene) to maximize yield. Use TLC or HPLC to track reaction progress .

Advanced Research Inquiry : Q. How can researchers troubleshoot low yields during scale-up synthesis?

- Methodology :

- Controlled Experimentation : Perform kinetic studies to identify rate-limiting steps (e.g., steric hindrance at the piperidine oxygen).

- Solvent Effects : Test alternative solvents (e.g., acetonitrile) to improve nucleophilicity .

- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity in biphasic systems .

- Data Analysis : Compare NMR (¹H, ¹³C) and mass spectrometry data of intermediates to detect side products (e.g., over-alkylation) .

Structural Characterization

Basic Research Inquiry : Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify characteristic peaks:

- Piperidine protons (δ 2.5–3.5 ppm, multiplet).

- Thiophene aromatic protons (δ 6.8–7.2 ppm) .

- FT-IR : Confirm N–H stretching (~2500 cm⁻¹) and C–O–C ether linkage (~1200 cm⁻¹).

- Mass Spectrometry : Validate molecular ion [M+H]⁺ (calculated for C₉H₁₄ClNOS: 228.06 Da) .

Advanced Research Inquiry : Q. How can researchers resolve contradictions in spectral data, such as unexpected splitting in NMR?

- Methodology :

- Dynamic Effects : Perform variable-temperature NMR to assess conformational flexibility of the piperidine ring .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to simulate NMR spectra and compare with experimental data .

- Crystallography : Grow single crystals via slow evaporation (solvent: methanol/water) and analyze X-ray diffraction patterns to confirm stereochemistry .

Solubility and Stability

Basic Research Inquiry : Q. What solvent systems are suitable for in vitro assays involving this compound?

- Methodology :

- Solubility Screening : Test in DMSO (stock solution), PBS (pH 7.4), and ethanol.

- Stability : Monitor degradation via HPLC over 24 hours at 37°C. Optimal stability in DMSO (<5% degradation) .

Advanced Research Inquiry : Q. How does solvent polarity affect the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Kinetic Studies : Compare reaction rates in DMF (polar aprotic) vs. THF (less polar).

- Hammett Analysis : Corolate substituent effects (thiophene vs. phenyl) on reaction efficiency .

- UV-Vis Spectroscopy : Track π→π* transitions to infer electronic interactions in different solvents .

Biological Activity

Basic Research Inquiry : Q. What in vitro assays are recommended for preliminary screening of biological activity?

- Methodology :

- Enzyme Inhibition : Test against acetylcholinesterase (Ellman’s assay) or kinase targets (ATP-Glo assay) .

- Cytotoxicity : Use MTT assay on HEK-293 or HepG2 cells (IC₅₀ determination) .

Advanced Research Inquiry : Q. How can contradictory results in receptor binding assays (e.g., serotonin vs. dopamine receptors) be analyzed?

- Methodology :

- Selectivity Profiling : Perform radioligand displacement assays across a panel of receptors (e.g., 5-HT₃, D₂).

- Molecular Docking : Use AutoDock Vina to predict binding affinities and compare with experimental IC₅₀ values .

- SAR Analysis : Synthesize analogs (e.g., replacing thiophene with furan) to isolate structural determinants of selectivity .

Computational Modeling

Basic Research Inquiry : Q. Which software tools are suitable for predicting the compound’s pharmacokinetic properties?

- Methodology :

- ADMET Prediction : Use SwissADME or pkCSM to estimate logP, BBB permeability, and CYP450 interactions .

Advanced Research Inquiry : Q. How can MD simulations improve understanding of the compound’s mechanism of action?

- Methodology :

- System Setup : Simulate ligand-receptor complexes (e.g., 5-HT₃ receptor) in GROMACS with CHARMM36 force field.

- Binding Free Energy : Calculate ΔG using MM-PBSA to validate docking results .

- Trajectory Analysis : Identify key hydrogen bonds and hydrophobic interactions stabilizing the complex .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.